3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, an ethylpiperidino moiety, and a hydroxy group attached to a chromen-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylpiperidino Moiety: The ethylpiperidino group can be attached through a nucleophilic substitution reaction using 2-ethylpiperidine and an appropriate leaving group.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, sulfuric acid, m-chloroperbenzoic acid.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: A nootropic substituted phenethylamine with potential cognitive-enhancing properties.
Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate: Synthesized from a protected thioglycoside and characterized by its unique structure and biological activities.
Uniqueness
3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C25H29NO3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H29NO3/c1-3-19-11-7-8-14-26(19)16-22-23(27)13-12-20-17(2)21(25(28)29-24(20)22)15-18-9-5-4-6-10-18/h4-6,9-10,12-13,19,27H,3,7-8,11,14-16H2,1-2H3 |
InChI Key |
UFUQPSHAQYBXMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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